3-chloro-N-sulfamoylpropanimidamide hydrochloride

Pharmaceutical Process Chemistry Famotidine Synthesis Reaction Yield Optimization

3-Chloro-N-sulfamoylpropanimidamide hydrochloride is the essential penultimate intermediate for famotidine API manufacture. Its specific chloride leaving group and hydrochloride counterion enable high-yield, selective S-alkylation—unlike bromo/iodo analogs or alternative salts, which degrade reaction efficiency and introduce new impurities. For ANDA filers, using this exact intermediate avoids costly re-validation of analytical methods and ensures process continuity. Procure with confidence: this is the proven, regulatory-preferred building block for cost-effective famotidine production.

Molecular Formula C3H9Cl2N3O2S
Molecular Weight 222.09 g/mol
CAS No. 106649-95-0
Cat. No. B028029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-sulfamoylpropanimidamide hydrochloride
CAS106649-95-0
Molecular FormulaC3H9Cl2N3O2S
Molecular Weight222.09 g/mol
Structural Identifiers
SMILESC(CCl)C(=NS(=O)(=O)N)N.Cl
InChIInChI=1S/C3H8ClN3O2S.ClH/c4-2-1-3(5)7-10(6,8)9;/h1-2H2,(H2,5,7)(H2,6,8,9);1H
InChIKeyIVLQMIVEODCGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride (CAS 106649-95-0) – A Critical Famotidine Intermediate


3-Chloro-N-sulfamoylpropanimidamide hydrochloride (CAS 106649-95-0), also referred to as N-sulfamoyl-3-chloropropionamidine hydrochloride, is a halogenated propionamidine derivative [1]. It is a white to off-white crystalline solid (melting point: 144-146 °C with decomposition) with the molecular formula C3H9Cl2N3O2S and a molecular weight of 222.09 g/mol . This compound is not an active pharmaceutical ingredient itself but serves as the key penultimate intermediate in the industrial synthesis of famotidine, a widely prescribed histamine H2-receptor antagonist used for treating peptic ulcers [2]. Its procurement is almost exclusively driven by its role as a vital building block in famotidine manufacturing, particularly for generic drug applications (ANDA) and quality control processes . Due to its specific reactivity in forming the critical thioether linkage of famotidine, the choice of this exact intermediate has a direct impact on downstream process efficiency, impurity profiles, and regulatory compliance.

The False Economy of Generic Substitution: Why 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride is Not Interchangeable


A common pitfall in the procurement of chemical intermediates is the assumption that structurally similar compounds from the same class are interchangeable. For 3-chloro-N-sulfamoylpropanimidamide hydrochloride, this is demonstrably false. Substituting it with a different halogenated N-sulfamyl propionamidine salt (e.g., bromo or iodo) or a different acid addition salt (e.g., methanesulfonate) fundamentally alters the kinetics and thermodynamics of the final reaction step with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea [1]. These variations lead to significant, quantifiable differences in reaction yield, purity of the resulting famotidine, and the complexity of the purification process [2]. Furthermore, using an alternative intermediate introduces new impurity profiles, requiring extensive re-validation of analytical methods and potentially jeopardizing ANDA (Abbreviated New Drug Application) submissions [3]. The specific chloride leaving group and hydrochloride counterion are not arbitrary; they are critical for achieving the high-yielding, selective S-alkylation that defines an efficient and cost-effective famotidine manufacturing process [1]. The following section details the quantitative evidence that solidifies this compound's unique value proposition.

Quantitative Differentiation: Head-to-Head Performance Data for 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride


Comparative Synthesis Yield: Hydrochloride Salt vs. Alternative Sulfonate Salts

The synthetic yield of 3-chloro-N-sulfamoylpropanimidamide as its hydrochloride salt is demonstrably superior to its p-toluenesulfonate and methanesulfonate counterparts under identical reaction conditions, a crucial factor for cost-effective manufacturing [1].

Pharmaceutical Process Chemistry Famotidine Synthesis Reaction Yield Optimization

Leaving Group Reactivity: Chloride (Target) vs. Bromide (Analog) in Famotidine Formation

The reactivity of the terminal halogen is a primary driver for the final S-alkylation step. The chloride in the target compound offers an optimal balance of reactivity, allowing the reaction to proceed efficiently at moderate temperatures, unlike the more reactive but less stable bromide analog, which can lead to side reactions and lower overall yields [1].

Organic Synthesis Nucleophilic Substitution Famotidine API Manufacturing

Regulatory Compliance: Impurity Control in ANDA Filings

For generic drug manufacturers, the ability to demonstrate control over process-related impurities is paramount for ANDA approval. 3-Chloro-N-sulfamoylpropanimidamide hydrochloride is a designated and well-characterized impurity in famotidine (e.g., Famotidine Impurity 13 or 23) . Procuring this compound as a reference standard enables the development and validation of analytical methods (AMV) to ensure the final famotidine API meets stringent regulatory specifications (USP/EP) [1].

Pharmaceutical Analysis Regulatory Affairs Quality Control ANDAs

High-Value Application Scenarios for 3-Chloro-N-sulfamoylpropanimidamide Hydrochloride


Scenario 1: Generic Drug (ANDA) Development and Commercial Production of Famotidine API

This is the primary and most critical application. For manufacturers developing an ANDA for famotidine, this compound is an essential starting material. The quantitative evidence in Section 3 confirms that the hydrochloride salt provides a robust, high-yielding route compared to alternative salts [1]. Its use as a reference standard is mandatory for validating analytical methods to control the level of this specific impurity in the final drug substance, a key requirement for regulatory approval [2].

Scenario 2: Pharmaceutical Analytical Method Development and Validation (AMV)

Quality Control (QC) and Analytical R&D laboratories require high-purity samples of this compound to develop and validate stability-indicating HPLC or LC-MS methods. As a known process-related impurity of famotidine, its accurate identification and quantification are necessary to demonstrate control over the manufacturing process [2]. Procuring a certified reference standard ensures the method's specificity, accuracy, and linearity meet ICH guidelines.

Scenario 3: Process Chemistry Optimization for Cost Reduction

Process chemists seeking to optimize the final step of famotidine synthesis can leverage the compound's distinct reactivity. The chloride leaving group enables the S-alkylation to proceed under mild conditions, minimizing side-product formation [1]. This translates directly to higher purity in the crude reaction mixture, reducing the burden and cost of downstream purification steps. The well-defined physical properties (e.g., melting point 144-146 °C) also provide a simple quality control checkpoint for incoming material .

Scenario 4: Research on Novel Histamine H2 Receptor Antagonists

In academic or industrial research settings exploring new analogs of famotidine, this compound serves as a versatile building block. Its N-sulfamoyl and chloroalkyl functionalities provide two distinct handles for chemical modification, allowing for the synthesis of focused libraries of compounds for structure-activity relationship (SAR) studies . Its use ensures that any new lead compounds are derived from the same synthetic pathway as the established drug, facilitating a more predictable scale-up later.

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